molecular formula C8H9N5S2 B14054654 Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate

Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate

Cat. No.: B14054654
M. Wt: 239.3 g/mol
InChI Key: ACSARTICULWGBY-UHFFFAOYSA-N
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Description

Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . The reaction mechanism involves transamidation followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

Industrial production of this compound can be scaled up using the same microwave-mediated method. The process is efficient and reduces the need for hazardous solvents, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Mechanism of Action

The mechanism of action of Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate involves its interaction with specific molecular targets and pathways. The compound acts as an inhibitor of enzymes such as RORγt, PHD-1, JAK1, and JAK2 . These interactions disrupt the normal function of these enzymes, leading to various biological effects.

Comparison with Similar Compounds

Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure and the range of biological activities it exhibits, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C8H9N5S2

Molecular Weight

239.3 g/mol

IUPAC Name

1,1-bis(methylsulfanyl)-N-([1,2,4]triazolo[1,5-a]pyrazin-2-yl)methanimine

InChI

InChI=1S/C8H9N5S2/c1-14-8(15-2)11-7-10-6-5-9-3-4-13(6)12-7/h3-5H,1-2H3

InChI Key

ACSARTICULWGBY-UHFFFAOYSA-N

Canonical SMILES

CSC(=NC1=NN2C=CN=CC2=N1)SC

Origin of Product

United States

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